Acelarin

CRISPR/Cas9 screening Drug resistance Pyrimidine metabolism

Acelarin (NUC-1031) is a first-in-class ProTide prodrug of gemcitabine, rationally engineered to bypass three key cancer resistance mechanisms: hENT1 nucleoside transporter downregulation, insufficient dCK-mediated activation, and CDA-driven degradation. Unlike generic gemcitabine, Acelarin enters cells via passive diffusion and is activated independently of dCK, delivering sustained intracellular dFdCTP levels for up to 72 h. This makes it non-substitutable for studying gemcitabine resistance in PDAC, BTC, and ovarian cancer models. Procure for reproducible, mechanism-specific preclinical research.

Molecular Formula C25H27F2N4O8P
Molecular Weight 580.5 g/mol
CAS No. 840506-29-8
Cat. No. B1665416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcelarin
CAS840506-29-8
SynonymsAcelarin;  NUC-1031;  NUC 1031;  NUC1031;  CPF-31;  CPF31;  GTPL7389;  GTPL-7389;  GTPL 7389.
Molecular FormulaC25H27F2N4O8P
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
InChIInChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1
InChIKeyNHTKGYOMICWFQZ-KKQYNPQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acelarin (NUC-1031, CAS 840506-29-8): A ProTide Prodrug of Gemcitabine for Oncology Research and Clinical Development


Acelarin (NUC-1031, CAS 840506-29-8) is a first-in-class, small-molecule ProTide prodrug of the nucleoside analog gemcitabine [1]. It is a phosphoramidate transformation designed to overcome key cancer resistance mechanisms associated with gemcitabine, including dependence on nucleoside transporters for cellular uptake and deoxycytidine kinase (dCK) for activation, as well as susceptibility to degradation by cytidine deaminase (CDA) [2]. Chemically, it is benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate, with a molecular formula of C₂₅H₂₇F₂N₄O₈P and a molecular weight of 580.48 g/mol . Acelarin is currently under investigation in multiple Phase I-III clinical trials for pancreatic, biliary tract, and ovarian cancers [3].

Acelarin (NUC-1031): Why Gemcitabine and Other Analogs Are Not Directly Interchangeable


The selection of Acelarin over generic gemcitabine or other nucleoside analogs cannot be made by simple substitution because of fundamental, preclinically validated differences in their cellular pharmacology and resistance profiles. Acelarin was specifically engineered to bypass the three primary resistance mechanisms that limit gemcitabine's efficacy: poor cellular uptake due to downregulation of hENT1 transporters, insufficient activation due to low dCK expression, and rapid inactivation by CDA [1]. These differences translate into quantifiably distinct *in vitro* and *in vivo* behaviors, including altered sensitivity patterns in genetic screens, vastly different active metabolite profiles, and distinct outcomes in clinical trials [2]. These mechanistic divergences make direct interchangeability scientifically unsound and underscore the need for a product-specific evidence guide for procurement and experimental design.

Quantitative Differential Evidence for Acelarin (NUC-1031) vs. Gemcitabine and Other Comparators


Acelarin Demonstrates Distinct In Vitro Cytotoxicity and Genetic Dependency Profile vs. Gemcitabine

In a direct head-to-head comparison, Acelarin (NUC-1031) displayed important differences in *in vitro* cytotoxicity compared to its parent compound, gemcitabine [1]. A genome-wide CRISPR/Cas9 genetic screen identified that cancer cell sensitivity to NUC-1031 is modulated exclusively by genes in the pyrimidine metabolism pathway, a simpler genetic dependency than that observed for gemcitabine, which involves multiple pathways [1]. Furthermore, in a Phase I clinical cohort, low dCK expression in tumor biopsies correlated with poor prognosis for gemcitabine-treated patients, but this correlation was absent in patients treated with NUC-1031 [1].

CRISPR/Cas9 screening Drug resistance Pyrimidine metabolism In vitro pharmacology

Acelarin Achieves Prolonged Intracellular Retention of Active Metabolite dFdCTP vs. Gemcitabine

A key differentiation is the persistence of its active metabolite. In biliary tract and ovarian cancer cell lines, NUC-1031 is metabolized to its active cytotoxic form, dFdCTP, which was detectable up to 72 hours post-treatment and was incorporated into DNA [1]. This prolonged retention is in contrast to gemcitabine's active metabolite, which typically has a much shorter intracellular half-life (often measured in hours), a key factor in its clinical efficacy [2].

Pharmacodynamics DNA damage Metabolite persistence Cellular pharmacology

Acelarin Exhibits Significantly Enhanced Plasma Stability vs. Gemcitabine (8.3h vs. 1.5h Half-Life)

The ProTide modification confers significantly greater plasma stability on Acelarin compared to gemcitabine. Acelarin has a plasma half-life of approximately 8.3 hours, whereas gemcitabine's plasma half-life is only 1.5 hours [1]. This extended circulation time allows for sustained delivery of the prodrug to tumor sites.

Pharmacokinetics Plasma stability Prodrug Metabolism

ABC-08 Phase Ib Trial: Acelarin + Cisplatin Achieved 50% ORR in Advanced Biliary Tract Cancer

In the Phase Ib ABC-08 trial evaluating Acelarin (NUC-1031) in combination with cisplatin for first-line treatment of advanced biliary tract cancer (BTC), an interim analysis of 14 patients demonstrated an objective response rate (ORR) of 50% [1]. This compares favorably to the historical standard-of-care regimen of gemcitabine plus cisplatin in this patient population, which has a reported ORR of approximately 26% [2].

Clinical trial Biliary tract cancer Combination therapy Objective response rate

NuTide:121 Phase III Trial: Acelarin + Cisplatin Did Not Improve OS vs. Gemcitabine + Cisplatin in Advanced BTC

In the definitive Phase III NuTide:121 trial (NCT04163900) in 771 patients with advanced biliary tract cancer, the combination of Acelarin (NUC-1031) + cisplatin was compared directly against the standard-of-care gemcitabine + cisplatin. The study failed to meet its primary endpoint of improved overall survival (OS) [1]. The median OS was 14.0 months for the Acelarin arm versus 14.3 months for the gemcitabine arm (hazard ratio [HR], 1.01; 95% confidence interval [CI], 0.86 to 1.18; P=0.94) [1].

Phase III trial Overall survival Biliary tract cancer Combination chemotherapy

Validated Research and Development Scenarios for Acelarin (NUC-1031)


Investigating Resistance Mechanisms in Pancreatic Cancer

Acelarin is an ideal tool for studying gemcitabine resistance in pancreatic ductal adenocarcinoma (PDAC). Its design to bypass hENT1, dCK, and CDA-mediated resistance makes it a specific probe for these pathways. Researchers can use it in preclinical models to determine if gemcitabine resistance is driven by these classic mechanisms or by other factors, as demonstrated by the distinct genetic dependency profile from a CRISPR screen [1]. The negative outcome of the ACELARATE Phase III trial in PDAC underscores its value as a comparator in studies of novel agents or combinations [2].

Pharmacodynamic Studies of Prolonged dFdCTP Exposure

For studies focused on the relationship between intracellular active metabolite kinetics and DNA damage response, Acelarin offers a unique tool. Its metabolism yields detectable levels of the cytotoxic metabolite dFdCTP for up to 72 hours, significantly longer than gemcitabine [1]. This property allows for detailed investigation of DNA damage signaling, cell cycle arrest, and apoptosis over an extended time course, making it suitable for assays requiring sustained drug pressure and for combination studies with other DNA-damaging agents like cisplatin [1].

Preclinical Modeling of Advanced Biliary Tract Cancer (BTC)

Acelarin is directly relevant for BTC research, given the extensive clinical development in this indication. While the Phase III NuTide:121 trial did not show an overall survival benefit over standard therapy, the compound's activity was confirmed [1]. It can serve as a reference standard in new preclinical models of BTC, particularly those designed to evaluate novel combination partners beyond cisplatin or to study patient-derived xenografts (PDX) with specific genetic alterations. Its FDA Fast Track designation in this setting also highlights its importance as a benchmark for new therapies [2].

Prodrug Technology and Pharmacokinetic Modeling

Acelarin is a quintessential example of ProTide technology in oncology. Its well-characterized pharmacokinetic profile, including a plasma half-life of 8.3 hours, makes it an excellent case study for academic and industrial research into prodrug design, activation, and clearance [1]. It can be used in computational models of drug metabolism, in vitro assays for prodrug activation by cellular esterases, and in vivo studies comparing different prodrug strategies for improving the therapeutic index of nucleoside analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acelarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.